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Compound of Interest

Compound Name: 2,2-Difluoro-2-phenylacetic acid

Cat. No.: B3025407 Get Quote

An In-Depth Technical Guide to 2,2-Difluoro-2-phenylacetic Acid for Advanced Research &

Development

Executive Summary: 2,2-Difluoro-2-phenylacetic acid is a pivotal fluorinated building block in

modern medicinal and agrochemical research. Its strategic importance lies in its ability to serve

as a precursor to the difluorobenzyl moiety, a valuable bioisostere for hydroxyl, thiol, and other

functional groups that can significantly enhance the metabolic stability, binding affinity, and

lipophilicity of drug candidates. This guide provides a comprehensive overview of its chemical

identity, physicochemical properties, a validated synthesis protocol, mechanistic insights into its

reactivity, and its applications in drug development.

Chemical Identity and Physicochemical Properties
2,2-Difluoro-2-phenylacetic acid, also known by its synonym α,α-difluorophenylacetic acid, is

a crystalline solid at room temperature.[1] The molecule consists of a phenyl ring and a

carboxylic acid group attached to the same carbon atom, which is also geminally substituted

with two fluorine atoms.

The defining feature of this molecule is the presence of the α,α-difluoro substitution. The two

highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I

effect) on the α-carbon. This effect polarizes the O-H bond of the carboxylic acid group,

significantly increasing its acidity compared to the non-fluorinated parent compound,

phenylacetic acid.[1][2] While the experimental pKa of 2,2-difluoro-2-phenylacetic acid is not

widely reported, it is expected to be substantially lower than that of phenylacetic acid (pKa ≈
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4.31), indicating it is a stronger acid.[3] This enhanced acidity is a crucial consideration in its

handling and reaction chemistry.

Property Value Source(s)

IUPAC Name
2,2-Difluoro-2-phenylacetic

acid
[4]

Synonyms
α,α-Difluorophenylacetic acid,

Difluoro(phenyl)acetic acid
[1][4]

CAS Number 360-03-2 [4]

Molecular Formula C₈H₆F₂O₂

Molecular Weight 172.13 g/mol

Appearance
White to light yellow crystalline

solid
[1][2]

Melting Point 65 - 75 °C [1]

SMILES OC(=O)C(F)(F)c1ccccc1

Synthesis and Manufacturing
From a strategic standpoint, a reliable and scalable synthesis is paramount for any building

block intended for drug development campaigns. The most common and field-proven approach

for synthesizing α,α-difluoro carboxylic acids involves the deoxofluorination of the

corresponding α-keto acid or ester. This transformation is efficiently achieved using

aminofluorosulfurane reagents, with Diethylaminosulfur Trifluoride (DAST) being a classic and

effective choice.[5][6][7]

The logical precursor for this synthesis is ethyl benzoylformate (ethyl phenylglyoxylate), which

is commercially available or can be readily prepared from benzoylformic acid. The keto group

of this precursor is converted to the geminal difluoride by DAST, followed by saponification of

the ester to yield the target carboxylic acid.
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Experimental Protocol: Two-Step Synthesis from Ethyl
Benzoylformate
Disclaimer: This protocol involves hazardous reagents and should only be performed by trained

chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Fluorination of Ethyl Benzoylformate

Reactor Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a

nitrogen inlet, a dropping funnel, and a thermometer. Maintain the system under an inert

nitrogen atmosphere.

Charge Reactor: Add ethyl benzoylformate (1.0 eq) to the flask and dissolve it in anhydrous

dichloromethane (DCM).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Reagent Addition: Add Diethylaminosulfur Trifluoride (DAST) (2.2 - 2.5 eq) dropwise via the

dropping funnel, ensuring the internal temperature does not rise above -70 °C.

Scientist's Note: DAST is thermally unstable and reacts violently with water.[8] Strict

anhydrous conditions and low temperatures are critical for safety and to prevent side

reactions. The excess of DAST ensures complete conversion of the ketone.

Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2

hours, then slowly warm to room temperature and stir for an additional 12-16 hours.

Quenching: Cautiously quench the reaction by slowly pouring the mixture into a beaker of

ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring to

neutralize excess reagent and acidic byproducts.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and

extract the aqueous layer twice more with DCM.

Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude ethyl 2,2-

difluoro-2-phenylacetate.
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Step 2: Saponification to 2,2-Difluoro-2-phenylacetic acid

Setup: Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and

water.

Hydrolysis: Add lithium hydroxide (LiOH) (2.0 - 3.0 eq) and stir the mixture at room

temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is

consumed.

Acidification: Cool the mixture in an ice bath and acidify to pH 1-2 with cold 1M hydrochloric

acid (HCl).

Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with

brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: The resulting solid can be purified by recrystallization (e.g., from a hexane/ethyl

acetate mixture) to afford 2,2-Difluoro-2-phenylacetic acid as a white crystalline solid.

Synthesis Workflow Diagram
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Caption: A validated two-step workflow for the synthesis of 2,2-Difluoro-2-phenylacetic acid.
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Chemical Reactivity and Mechanistic Insights
The primary utility of 2,2-difluoro-2-phenylacetic acid in synthetic chemistry is its role as a

stable, solid precursor to the difluorobenzyl radical. This transformation is typically achieved

through a decarboxylation reaction initiated by an oxidant or by photoredox catalysis.

Mechanism: Oxidative Radical Decarboxylation

Initiation: A single-electron transfer (SET) oxidant, such as persulfate (S₂O₈²⁻), or a

photocatalyst in an excited state, abstracts an electron from the carboxylate of 2,2-difluoro-2-

phenylacetate.

Decarboxylation: The resulting carboxyl radical is highly unstable and rapidly undergoes

decarboxylation (loss of CO₂) to generate the target difluorobenzyl radical.

Propagation: This radical can then add to a variety of radical acceptors, such as alkenes or

imines, to form a new carbon-carbon bond.

The stability of the intermediate difluorobenzyl radical is key to the success of these reactions.

It is stabilized by resonance delocalization into the adjacent phenyl ring and by the captodative

effect, where the electron-withdrawing fluorine atoms and the electron-delocalizing phenyl

group both stabilize the radical center. This inherent stability allows for clean and efficient bond

formation under mild conditions, even in aqueous media.[1]

Applications in Research and Drug Development
The difluoromethyl group (CHF₂) and the related difluoromethylene (-CF₂-) linker are of

immense interest in drug design. The difluoromethyl group, in particular, is recognized as a

lipophilic and metabolically stable bioisostere of a hydroxyl (-OH) or thiol (-SH) group, capable

of acting as a hydrogen bond donor.

By leveraging the radical decarboxylation chemistry described above, 2,2-difluoro-2-
phenylacetic acid provides a direct and reliable method for incorporating the Ph-CF₂- moiety

into complex molecules. This strategy has been successfully employed in the synthesis of

novel heterocyclic compounds with potential therapeutic applications. For instance, it has been

used in the photoinitiated C3-difluoroarylmethylation of quinoxalin-2(1H)-ones and the
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synthesis of difluoroarylmethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones, both of

which are privileged scaffolds in medicinal chemistry.[1][2]

Safety, Handling, and Storage
As a carboxylic acid, 2,2-Difluoro-2-phenylacetic acid is corrosive and an irritant.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid

inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong bases and oxidizing agents.

Conclusion
2,2-Difluoro-2-phenylacetic acid is a high-value, versatile reagent for introducing the

difluorobenzyl motif into organic molecules. Its synthesis from common starting materials is

well-established, and its reactivity via radical decarboxylation is robust and predictable. For

researchers in drug discovery and development, this compound represents a key tool for

accessing novel chemical space and optimizing the pharmacokinetic and pharmacodynamic

properties of lead compounds through strategic bioisosteric replacement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ossila.com [ossila.com]

2. α,α-Difluorophenylacetic acid | 360-03-2 [chemicalbook.com]

3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.ossila.com/products/difluorophenylacetic-acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9176818.htm
https://www.benchchem.com/product/b3025407?utm_src=pdf-body
https://www.benchchem.com/product/b3025407?utm_src=pdf-body
https://www.benchchem.com/product/b3025407?utm_src=pdf-custom-synthesis
https://www.ossila.com/products/difluorophenylacetic-acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9176818.htm
https://en.wikipedia.org/wiki/Phenylacetic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. 2,2-Difluoro-2-phenylacetic acid | C8H6F2O2 | CID 726153 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. organicreactions.org [organicreactions.org]

7. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]

8. Diethylaminosulfur Trifluoride [drugfuture.com]

To cite this document: BenchChem. [2,2-Difluoro-2-phenylacetic acid chemical structure and
IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025407#2-2-difluoro-2-phenylacetic-acid-chemical-
structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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